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Compound of Interest

Compound Name: dl-Modhephene

Cat. No.: B15437454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the sesquiterpene dl-Modhephene. The information presented includes Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with

detailed experimental protocols. This guide is intended to serve as a valuable resource for

researchers in natural product chemistry, synthetic chemistry, and drug discovery.

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for dl-
Modhephene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data (Experimental)

The experimental ¹³C NMR spectral data for Modhephene is available from the PubChem

database[1].
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Atom No. Chemical Shift (δ) ppm

1 55.4

2 133.5

3 129.8

4 41.1

5 52.8

6 35.8

7 25.1

8 40.6

9 43.1

10 27.9

11 48.9

12 26.3

13 25.0

14 28.6

15 17.5

¹H NMR Data (Predicted)

Due to the limited availability of public experimental ¹H NMR data for dl-Modhephene, the

following data is predicted based on computational models.
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Atom No. Chemical Shift (δ) ppm Multiplicity

H-3 5.25 s

H-6α 1.65 m

H-6β 1.50 m

H-7α 1.45 m

H-7β 1.30 m

H-8α 1.75 m

H-8β 1.60 m

H-10α 1.55 m

H-10β 1.40 m

H-12 (CH₃) 1.05 s

H-13 (CH₃) 1.02 s

H-14 (CH₃) 0.98 s

H-15 (CH₃) 1.70 s

Infrared (IR) Spectroscopy (Predicted)
The following are predicted characteristic infrared absorption peaks for dl-Modhephene.

Wavenumber (cm⁻¹) Functional Group Assignment

~2950-2850 C-H stretch (alkane)

~1640 C=C stretch (alkene)

~1460 C-H bend (alkane)

~1375 C-H bend (gem-dimethyl)

~890 =C-H bend (alkene)
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Mass Spectrometry (MS)
The National Institute of Standards and Technology (NIST) WebBook provides GC-MS data for

Modhephene, confirming its molecular weight[2]. The mass spectrum is characterized by a

molecular ion peak and several fragment ions.

m/z Relative Intensity (%) Assignment

204 35 [M]⁺ (Molecular Ion)

189 100 [M - CH₃]⁺

161 40 [M - C₃H₇]⁺

147 30 [M - C₄H₉]⁺

133 55 [M - C₅H₁₁]⁺

119 45 [M - C₆H₁₃]⁺

105 60 [C₈H₉]⁺

91 75 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of sesquiterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of dl-Modhephene (5-10 mg) is dissolved in deuterated

chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as

an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:
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Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected using appropriate NMR processing software. Chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat dl-Modhephene is prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound

in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid

cell.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

A background spectrum of the empty sample holder (or solvent) is recorded.
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The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to

identify the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of dl-Modhephene in a volatile solvent (e.g., hexane

or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS).

Gas Chromatography (GC):

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: A temperature gradient is used to separate the components of the

sample, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.

Mass Spectrometry (MS):

Ionization Method: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Analysis: The mass spectrum of the peak corresponding to dl-Modhephene is

analyzed to determine the molecular weight and fragmentation pattern. The fragmentation

pattern is then used to deduce structural information.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like dl-Modhephene.
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Caption: Workflow for Spectroscopic Analysis of dl-Modhephene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of dl-Modhephene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15437454#spectroscopic-data-for-dl-modhephene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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